molecular formula C9H8BrNOS B13675071 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole

7-Bromo-6-methoxy-2-methylbenzo[d]thiazole

Cat. No.: B13675071
M. Wt: 258.14 g/mol
InChI Key: ZKHHCYGNENONLL-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzo[d]thiazole and bromine.

    Bromination: The bromination of 2-methylbenzo[d]thiazole is carried out using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7-position.

    Methoxylation: The methoxylation step involves the introduction of a methoxy group at the 6-position. This can be achieved using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic substitution reactions, where the bromine can be replaced by other electrophiles.

    Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and Lewis acids (e.g., aluminum chloride) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 7-chloro-6-methoxy-2-methylbenzo[d]thiazole, while nucleophilic substitution with sodium methoxide can produce 7-methoxy-6-methoxy-2-methylbenzo[d]thiazole.

Scientific Research Applications

7-Bromo-6-methoxy-2-methylbenzo[d]thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylbenzo[d]thiazole: Similar structure but lacks the methoxy group.

    7-Chloro-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with chlorine instead of bromine.

    7-Methoxy-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with an additional methoxy group.

Uniqueness

7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for a diverse range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

7-bromo-6-methoxy-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNOS/c1-5-11-6-3-4-7(12-2)8(10)9(6)13-5/h3-4H,1-2H3

InChI Key

ZKHHCYGNENONLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)OC)Br

Origin of Product

United States

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